molecular formula C11H9N3O3S B14414881 6-Methoxy-5-nitroquinoline-2-carbothioamide CAS No. 83220-10-4

6-Methoxy-5-nitroquinoline-2-carbothioamide

Katalognummer: B14414881
CAS-Nummer: 83220-10-4
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: MEVUEOUPHLKSNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-5-nitroquinoline-2-carbothioamide is a chemical compound with the molecular formula C10H8N2O3S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-nitroquinoline-2-carbothioamide typically involves the nitration of 6-methoxyquinoline followed by the introduction of a carbothioamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-methoxy-5-nitroquinoline can then be reacted with thiourea in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-5-nitroquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-5-nitroquinoline-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-nitroquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxyquinoline: A precursor in the synthesis of 6-Methoxy-5-nitroquinoline-2-carbothioamide.

    5-Nitroquinoline: Another nitro-substituted quinoline derivative with similar chemical properties.

    2-Carbothioamidequinoline: A compound with a carbothioamide group attached to the quinoline ring.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the quinoline ring, along with a carbothioamide group

Eigenschaften

CAS-Nummer

83220-10-4

Molekularformel

C11H9N3O3S

Molekulargewicht

263.27 g/mol

IUPAC-Name

6-methoxy-5-nitroquinoline-2-carbothioamide

InChI

InChI=1S/C11H9N3O3S/c1-17-9-5-4-7-6(10(9)14(15)16)2-3-8(13-7)11(12)18/h2-5H,1H3,(H2,12,18)

InChI-Schlüssel

MEVUEOUPHLKSNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C(=S)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.